Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Description
Chemical Identity and Nomenclature
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a structurally complex aromatic ester characterized by multiple functional groups. Its systematic IUPAC name reflects the positions of substituents on the benzene ring: a fluoro group at position 5, a methyl group at position 3, and a nitro group at position 2. The compound’s molecular formula is C₉H₈FNO₄ , with a molecular weight of 213.16–213.17 g/mol . The CAS registry number 952479-97-9 provides a unique identifier for this compound .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16–213.17 g/mol |
| SMILES Notation | O=C(OC)C1=CC(F)=CC(C)=C1N+=O |
| CAS Number | 952479-97-9 |
The ester functional group (-COOCH₃) and electron-withdrawing nitro (-NO₂) and fluoro (-F) groups contribute to its distinct reactivity and physical properties, such as a melting point of 78–79°C and a boiling point of 279°C .
Historical Context in Organofluorine Chemistry
The synthesis of organofluorine compounds dates to the 19th century, with early work by Dumas and Péligot (1835), who produced fluoromethane via halogen exchange . The development of fluorination methods, such as the Schiemann reaction (1927) and Simons’ electrochemical fluorination (1940s), enabled precise introduction of fluorine into aromatic systems .
This compound exemplifies advancements in directed electrophilic substitution , where fluorine’s electronegativity and the meta-directing effects of ester groups guide regioselectivity. Industrial fluorination techniques, including the use of cobalt trifluoride (CoF₃) and hydrogen fluoride (HF), have been critical for synthesizing such nitroaromatics . Post-World War II, fluorinated compounds gained prominence in materials science and pharmaceuticals, driven by their stability and bioactivity .
Positional Isomerism in Nitro-Substituted Benzoate Derivatives
Positional isomerism in nitro-substituted benzoates arises from competing electronic effects of substituents. In this compound, the ester group (-COOCH₃) is strongly meta-directing, while the nitro group (-NO₂) exerts ortho/para-directing effects. However, steric hindrance from the methyl group at position 3 and the electron-withdrawing fluoro group at position 5 further influence regioselectivity .
Table 2: Comparative Analysis of Nitro-Substituted Benzoate Isomers
Mass spectrometry techniques, such as collision-induced dissociation (CID), have been employed to differentiate isomers. For example, meta-nitrobenzoyl cations exhibit distinct fragmentation patterns compared to ortho or para analogs . Industrial purification methods, including emulsifier-assisted crystallization, enhance isomer separation efficiency .
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXULHKYAMECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696995 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952479-97-9 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 5-fluoro-2-methylbenzoic acid
- Starting Material: 5-fluoro-2-methylbenzoic acid
- Reagents: Fuming nitric acid, concentrated sulfuric acid, oleum (a solution of SO3 in H2SO4)
- Conditions: Low temperature (-5°C to 0°C), controlled addition of nitrating mixture over 1.5 hours, followed by stirring for 2 hours at the same temperature.
- Mechanism: Electrophilic aromatic substitution where the nitro group is introduced ortho to the methyl substituent, facilitated by the strong acidic environment.
- Work-up: The reaction mixture is poured into crushed ice to precipitate the product, which is then filtered and purified by extraction and washing.
Esterification to Methyl Ester
- Starting Material: Crude 5-fluoro-2-methyl-3-nitrobenzoic acid
- Reagents: Dry methanol, thionyl chloride (SOCl2)
- Conditions: The acid is dissolved in methanol at 0°C, then SOCl2 is added dropwise, and the mixture is refluxed for 16 hours.
- Mechanism: SOCl2 activates the carboxylic acid to form an acid chloride intermediate that reacts with methanol to form the methyl ester.
- Purification: Removal of solvent under reduced pressure, followed by silica gel chromatography to isolate the pure methyl ester.
| Step | Reagents & Amounts | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) | -5 to 0 | 1.5 h addition + 2 h stirring | ~67% (based on acid intermediate) | Use of fuming HNO3 and H2SO4 mixture, oleum added for enhanced nitration |
| Esterification | Methanol (500 mL), SOCl2 (64.52 g, 542.3 mmol) | 0°C to reflux | 16 h reflux | ~25% (overall yield for two steps) | Purification by silica gel chromatography necessary |
- Nitration Efficiency: The nitration step requires careful control of temperature to avoid over-nitration or decomposition. The use of oleum alongside fuming nitric acid and concentrated sulfuric acid enhances the nitration selectivity for the 3-position relative to the methyl group.
- Esterification Challenges: Direct esterification of the nitrobenzoic acid with methanol is inefficient; thus, thionyl chloride is employed to convert the acid into a more reactive acid chloride intermediate, improving the esterification yield.
- Purification: The crude methyl ester requires chromatographic purification to achieve high purity, indicating the presence of side products or unreacted starting materials.
- Yield Considerations: The overall yield (~25%) for the two-step process suggests room for optimization, possibly by refining reaction times, reagent ratios, or purification methods.
| Parameter | Nitration Step | Esterification Step |
|---|---|---|
| Starting Material | 5-fluoro-2-methylbenzoic acid | 5-fluoro-2-methyl-3-nitrobenzoic acid |
| Reagents | Fuming HNO3, conc. H2SO4, oleum | Methanol, SOCl2 |
| Temperature | -5 to 0 °C | 0 °C to reflux |
| Reaction Time | 3.5 hours total | 16 hours reflux |
| Work-up | Ice quench, filtration, EtOAc extraction | Solvent removal, silica gel chromatography |
| Yield | Approx. 67% (acid intermediate) | Approx. 25% (overall yield for both steps) |
| Purity Enhancement | Washing with brine, drying | Chromatographic purification |
- Patents and literature emphasize the necessity of using fuming nitric acid and oleum for effective nitration, which is consistent with classical nitration protocols for electron-rich aromatic acids.
- The esterification step employing SOCl2 in methanol is a common and effective method to convert carboxylic acids to methyl esters, especially when direct Fischer esterification is inefficient due to steric or electronic factors.
- Alternative methods, such as direct nitration of methyl 5-fluoro-3-methylbenzoate, are less documented and may lead to lower regioselectivity or yield.
The preparation of methyl 5-fluoro-3-methyl-2-nitrobenzoate is reliably achieved via controlled nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid, oleum, and concentrated sulfuric acid at low temperatures, followed by esterification with methanol activated by thionyl chloride. The process requires careful control of reaction parameters and subsequent purification to obtain the target compound in acceptable yield and purity. This method is well-supported by patent literature and chemical synthesis data, providing a robust foundation for industrial or laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-3-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: H2/Pd-C, iron (Fe) and hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Hydrolysis: Aqueous sodium hydroxide (NaOH), sulfuric acid (H2SO4)
Major Products Formed
Reduction: 5-fluoro-3-methyl-2-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 5-fluoro-3-methyl-2-nitrobenzoic acid
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-fluoro-3-methyl-2-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of:
- Anticancer Agents : Compounds derived from this nitrobenzoate have shown potential in treating cancers sensitive to PARP inhibitors, such as rucaparib .
- Antimicrobial Agents : Its derivatives are explored for their efficacy against a range of bacterial infections due to their ability to interfere with bacterial cell wall synthesis.
Agrochemical Applications
In agrochemistry, this compound is investigated for its potential use as:
- Herbicides : The compound's structure allows it to act on specific plant growth pathways, making it a candidate for selective herbicides.
- Insecticides : Its derivatives are being studied for effectiveness against agricultural pests, providing an environmentally friendly option compared to traditional chemicals.
Data Table: Comparison of Applications
| Application Area | Specific Use | Example Compounds Derived |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Rucaparib derivatives |
| Antimicrobial agents | Nitrobenzene derivatives | |
| Agrochemicals | Herbicides | Selective growth inhibitors |
| Insecticides | Pesticidal formulations |
Case Studies
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry examined the efficacy of compounds derived from this compound against ovarian cancer cells. Results indicated significant cytotoxicity and potential for further development as a therapeutic agent.
-
Agrochemical Development :
- Research conducted by agricultural chemists demonstrated that formulations containing this compound exhibited effective pest control while minimizing environmental impact compared to conventional pesticides.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-3-methyl-2-nitrobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The presence of the nitro group can influence its reactivity and interaction with biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 5-fluoro-3-methyl-2-nitrobenzoate, highlighting differences in substituent positions and their implications:
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| This compound | 952479-97-9 | 5-F, 3-CH₃, 2-NO₂ | C₉H₈FNO₄ | 213.16 g/mol | Pharmaceutical intermediates |
| Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | 5-F, 2-NO₂ | C₈H₆FNO₄ | 199.14 g/mol | Organic synthesis |
| Methyl 6-fluoro-2-methyl-3-nitrobenzoate | 1079992-97-4 | 6-F, 2-CH₃, 3-NO₂ | C₉H₈FNO₄ | 213.16 g/mol | Agrochemical intermediates |
| Methyl 3-fluoro-2-nitrobenzoate | 1214353-57-7 | 3-F, 2-NO₂ | C₈H₆FNO₄ | 199.14 g/mol | Material science research |
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | 5-F, 2-CH₃, 3-NO₂ | C₉H₈FNO₄ | 213.16 g/mol | Synthesis of heterocycles |
Structural and Electronic Effects
- Substituent Positions: The relative positions of fluorine, methyl, and nitro groups dictate electronic distribution and reactivity. For example: In this compound, the nitro group at position 2 is meta to fluorine (position 5) and ortho to the methyl group (position 3). This arrangement enhances electron withdrawal, stabilizing the aromatic ring but reducing nucleophilic substitution reactivity .
Biological Activity
Methyl 5-fluoro-3-methyl-2-nitrobenzoate (C9H8FNO4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of benzoic acid characterized by a fluorine atom, a methyl group, and a nitro group on the benzene ring. Its unique structure influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry and biochemical research .
The synthesis of this compound typically involves a multi-step process starting from 5-fluoro-2-methylbenzoic acid. The steps include:
- Nitration : The acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield 5-fluoro-2-methyl-3-nitrobenzoic acid.
- Esterification : The resulting acid is then esterified with methanol in the presence of thionyl chloride to produce this compound .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to undergo reduction to form amine derivatives, which can participate in enzyme-catalyzed reactions. Additionally, the fluorine atom enhances the compound's stability and bioavailability, influencing its pharmacokinetics and metabolic pathways .
Pharmacological Potential
Research indicates that this compound may serve as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown potential for use in drug development, particularly in targeting specific enzymes involved in disease processes .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In various assays, this compound has been evaluated for its role as an inhibitor or substrate for specific enzymes. For instance, studies have indicated that compounds with similar structures exhibit inhibitory effects on polyamine biosynthesis enzymes, which are critical in cancer cell proliferation .
- Anticancer Activity : A study involving anthranilic acid derivatives demonstrated that modifications similar to those found in this compound could lead to significant reductions in cancer cell growth. The results highlighted the importance of structure-activity relationships (SAR) in developing effective anticancer agents .
- Toxicity Assessments : Toxicity profiles of compounds related to this compound have been evaluated to ensure safety in potential therapeutic applications. These studies aim to establish maximum tolerated concentrations (MTC) that do not induce significant cytotoxicity while maintaining effective biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Similar nitro group | Anticancer properties |
| Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | Ethyl instead of methyl | Varying enzyme inhibition |
| Methyl 4-fluoro-2-nitrobenzoate | Different substitution pattern | Potentially lower bioavailability |
This compound stands out due to its specific substitution pattern, which significantly affects its chemical reactivity and biological activity compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for Methyl 5-fluoro-3-methyl-2-nitrobenzoate?
- Methodological Answer : The compound can be synthesized via nitration of a methyl-substituted fluorobenzoate precursor. For example, nitration using a mixed acid (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions. Precursor preparation involves esterification of 5-fluoro-3-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Monitoring reaction progress via TLC (silica gel, hexane:EtOAc 7:3) ensures completeness. Similar nitration protocols for structurally related compounds, such as 2-fluoro-3-nitrobenzoic acid derivatives, are documented .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons split by fluorine coupling (e.g., doublets or triplets). The methyl ester (COOCH₃) appears as a singlet near δ 3.9 ppm.
- ¹⁹F NMR : A single peak between δ -110 to -120 ppm confirms the fluorine substituent.
- IR : Strong ester C=O stretch (~1720 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).
Cross-referencing with spectral data of analogous nitrobenzoates (e.g., methyl 5-fluoro-3-nitrobenzoate, CAS 393-85-1) can validate assignments .
Q. What storage conditions are recommended to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar). Hydrolysis of the ester group is minimized in anhydrous environments. Stability studies on similar esters (e.g., methyl 5-fluoro-2-hydroxybenzoate) emphasize avoiding moisture and acidic vapors .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in further functionalization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. For example:
- The nitro group at position 2 is meta-directing, but steric hindrance from the 3-methyl group may favor electrophilic substitution at position 4 or 6.
- Fukui indices and molecular electrostatic potential maps quantify reactivity. Compare with analogous systems like 4-bromo-3-nitrobenzaldehyde (CAS 763114-26-7) .
Q. How to resolve discrepancies in melting point data across studies?
- Methodological Answer :
- Purity : Recrystallize using solvent pairs (e.g., ethanol/water) and analyze by HPLC (C18 column, MeCN:H₂O 60:40).
- Polymorphism : Perform DSC/TGA to identify polymorphic transitions. For example, methyl 5-fluoro-2-hydroxybenzoate exhibits multiple crystalline forms under varying humidity .
Q. What challenges arise in obtaining single crystals for X-ray diffraction, and how are they addressed?
- Methodological Answer :
- Crystallization : Slow evaporation of a dichloromethane/hexane mixture at 4°C promotes crystal growth.
- Data Collection : Use SHELXL for refinement (high-resolution data < 1.0 Å). For twinned crystals, SHELXD’s dual-space algorithm resolves phase problems .
Q. How to analyze conflicting NMR signals caused by dynamic rotational isomerism?
- Methodological Answer :
- Variable Temperature (VT) NMR : Cool to -40°C to "freeze" rotamers and split overlapping peaks.
- DFT Modeling : Compare calculated chemical shifts (GIAO method) with experimental data to identify dominant conformers.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
